REACTION_CXSMILES
|
[CH:1]([N:4]1[CH:13]2[CH:8]([CH2:9][CH2:10][C:11]([CH3:14])=[CH:12]2)[C:7]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)=[N:6][C:5]1=[O:22])([CH3:3])[CH3:2].[S]>C1C2C(CCCC2)CCC1.C1(C)C=CC=CC=1>[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[C:7]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)=[N:6][C:5]1=[O:22])([CH3:3])[CH3:2] |^3:22|
|
Name
|
1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(N=C(C2CCC(=CC12)C)C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCCC2CCCCC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated portionwise at 140° with 4 g
|
Type
|
ADDITION
|
Details
|
On completion of the addition
|
Type
|
EXTRACTION
|
Details
|
extracted several times with 15% hydrochloric acid
|
Type
|
ADDITION
|
Details
|
The acidic phase is treated with methylene chloride and neutralized under ice cooling with sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
The water phase is extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
the combined methylene chloride extracts concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The concentrate is chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
After recrystallisation from toluene the title compound
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC=C(C=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |